5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

概要

説明

5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as rhodanine, is a heterocyclic organic compound. It has been extensively studied for its wide range of biological activities, including anticancer, antidiabetic, antiviral, and antifungal properties.

作用機序

Target of Action

Similar thiazole derivatives have been extensively studied as corrosion inhibitors for metals . They are known to interact with the metal surface, forming a protective layer that prevents corrosion .

Mode of Action

The mode of action of SMSF0004446 involves its interaction with the metal surface. It is believed to undergo chemisorption, a process where the molecules of the inhibitor form a thin layer on the metal surface . This layer acts as a barrier, preventing the metal from coming into contact with corrosive substances .

Biochemical Pathways

By forming a protective layer on the metal surface, these compounds disrupt the electrochemical reactions that would otherwise cause the metal to corrode .

Result of Action

The primary result of SMSF0004446’s action is the prevention of metal corrosion. By forming a protective layer on the metal surface, it effectively shields the metal from corrosive substances . This can help to prolong the lifespan of the metal and maintain its structural integrity .

Action Environment

The efficacy and stability of SMSF0004446 can be influenced by various environmental factors. For instance, the concentration of the compound, the temperature, and the pH of the environment can all impact its effectiveness as a corrosion inhibitor

実験室実験の利点と制限

Rhodanine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for a long time without degradation. However, 5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. It also has low bioavailability and requires formulation for in vivo studies.

将来の方向性

There are several future directions for the research on 5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for cancer, diabetes, viral infections, and fungal infections. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of this compound derivatives with improved potency and selectivity is also an area of interest. Finally, the formulation of this compound for in vivo studies and clinical trials is also an important direction for future research.

Conclusion:

In conclusion, this compound is a heterocyclic organic compound that has been extensively studied for its biological activities. It exhibits anticancer, antidiabetic, antiviral, and antifungal properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound has the potential to lead to the development of novel therapeutic agents for various diseases.

科学的研究の応用

Rhodanine has been extensively studied for its biological activities. It has been reported to exhibit anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. It has also been reported to possess antidiabetic activity by stimulating glucose uptake, reducing blood glucose levels, and improving insulin sensitivity. Furthermore, 5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antiviral and antifungal activities.

生化学分析

Biochemical Properties

5-(4-isopropylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound can modulate neurotransmission and potentially offer therapeutic benefits for neurological disorders. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox balance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress . By activating this pathway, this compound enhances the expression of antioxidant genes, thereby protecting cells from oxidative damage. Furthermore, this compound has been reported to modulate the expression of genes involved in inflammation, apoptosis, and cell proliferation, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components . By inhibiting MMPs, this compound can prevent tissue damage and inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors, such as Nrf2, leading to the activation of antioxidant and cytoprotective genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to immediate activation of cellular defense mechanisms, while long-term exposure may result in sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of this compound have been tested to evaluate its efficacy and toxicity. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its effects. This compound has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . By influencing the activity of these enzymes, this compound can alter the metabolic flux and levels of metabolites in cells. Additionally, this compound can affect the levels of reactive oxygen species (ROS) and other signaling molecules, thereby influencing cellular metabolism and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can interact with binding proteins, such as albumin, to facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects . For example, the localization of this compound in the mitochondria can influence mitochondrial function and energy metabolism, while its presence in the nucleus can modulate gene expression and cellular responses to stress .

特性

IUPAC Name |

(5Z)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKBBUUMEJPMIP-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[(anilinocarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3742940.png)

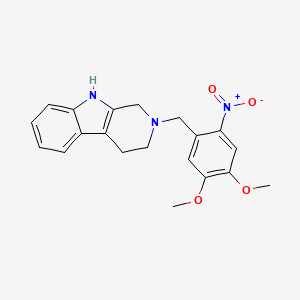

![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)

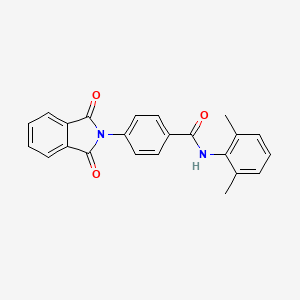

![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B3742970.png)

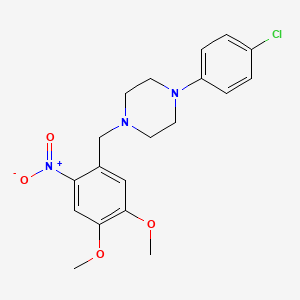

![1-(3-phenoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742973.png)

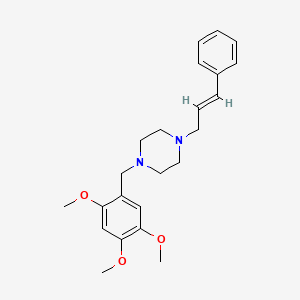

![2-bromo-6-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B3742975.png)

![N-[4-(4-methylphenoxy)phenyl]-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B3742985.png)

![7-bromo-8-methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indol-1-one](/img/structure/B3742993.png)